

Spectroscopic Analysis of N,N,5-Trimethylfurfurylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N,5-Trimethylfurfurylamine**

Cat. No.: **B082982**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for **N,N,5-Trimethylfurfurylamine**, a versatile building block in the synthesis of agrochemicals and pharmaceuticals.^[1] Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

- Chemical Name: **N,N,5-Trimethylfurfurylamine**
- Synonym: 2-((Dimethylamino)methyl)-5-methylfuran^{[2][3][4][5][6]}
- CAS Number: 14496-35-6^{[2][5]}
- Molecular Formula: C₈H₁₃NO^[2]
- Molecular Weight: 139.20 g/mol ^{[2][5]}
- Boiling Point: 164 °C^{[2][5]}
- Appearance: Light yellow to amber clear liquid^{[3][4][5][6]}

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N,N,5-Trimethylfurfurylamine**. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.05	d	1H	H3 (Furan ring)
~5.85	d	1H	H4 (Furan ring)
~3.40	s	2H	-CH ₂ - (methylene)
~2.25	s	3H	5-CH ₃ (furan ring methyl)
~2.20	s	6H	N(CH ₃) ₂ (dimethylamino)

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~155	C2 (furan ring, substituted)
~150	C5 (furan ring, substituted)
~108	C3 (furan ring)
~106	C4 (furan ring)
~55	-CH ₂ - (methylene)
~45	N(CH ₃) ₂ (dimethylamino)
~13	5-CH ₃ (furan ring methyl)

Predicted IR Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2800	Strong	C-H stretching (alkane)
~2780	Medium	C-H stretching (N-CH ₃)
~1570	Medium	C=C stretching (furan ring)
~1380	Medium	C-H bending (CH ₃)
1220-1020	Strong	C-N stretching (aliphatic amine) ^[7]
~1020	Medium	C-O-C stretching (furan ring)

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
139	High	[M] ⁺ (Molecular ion)
124	Medium	[M - CH ₃] ⁺
96	Medium	[M - N(CH ₃) ₂] ⁺
81	High	[C ₅ H ₄ O-CH ₂] ⁺ (tropylium-like)
58	Very High	[CH ₂ =N(CH ₃) ₂] ⁺ (base peak)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample such as **N,N,5-Trimethylfurylamine**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

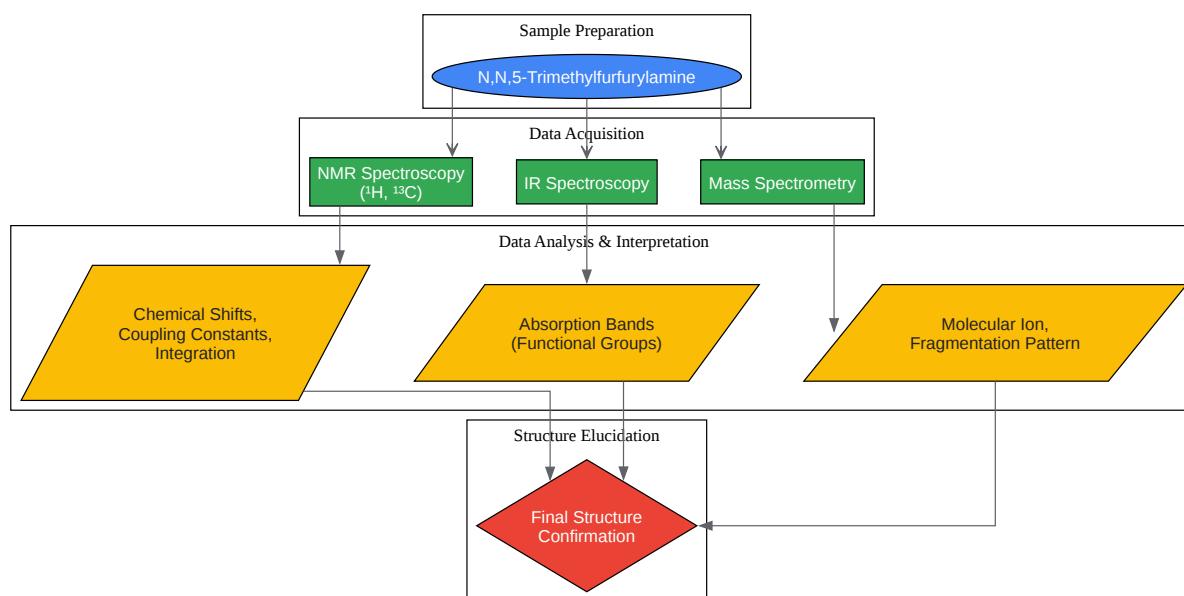
- Sample Preparation: Dissolve approximately 5-10 mg of **N,N,5-Trimethylfurylamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- ¹H NMR Acquisition:

- Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Set a relaxation delay (D1) of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
 - Acquire a larger number of scans compared to ^1H NMR due to the lower natural abundance and sensitivity of ^{13}C .
 - A longer relaxation delay may be necessary for quaternary carbons to be observed reliably.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Liquid Film): Place one to two drops of neat **N,N,5-Trimethylfurfurylamine** between two salt plates (e.g., NaCl or KBr) that are transparent to IR radiation. Gently press the plates together to form a thin liquid film.
- Data Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Place the sample assembly in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}). The instrument software will automatically ratio the sample spectrum to the background

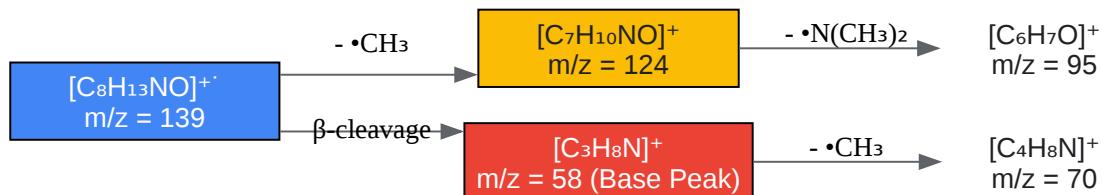
spectrum to produce the final absorbance or transmittance spectrum.


- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like **N,N,5-Trimethylfurfurylamine**, direct injection via a heated probe or gas chromatography (GC-MS) are suitable methods.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate positively charged ions (cations) and fragment ions.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The relative abundance of the fragment ions provides clues about the stability of different parts of the molecule.

Visualizations


Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **N,N,5-Trimethylfurfurylamine**.

Predicted Mass Spectrometry Fragmentation of N,N,5-Trimethylfurfurylamine

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of **N,N,5-Trimethylfurfurylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N,5-Trimethylfurfurylamine | 14496-35-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. N,N,5-Trimethylfurfurylamine | 14496-35-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- To cite this document: BenchChem. [Spectroscopic Analysis of N,N,5-Trimethylfurfurylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082982#spectroscopic-data-analysis-of-n-n-5-trimethylfurfurylamine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com